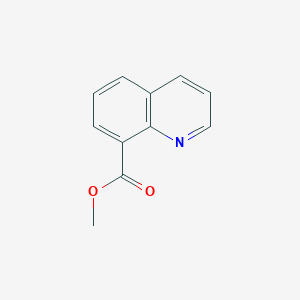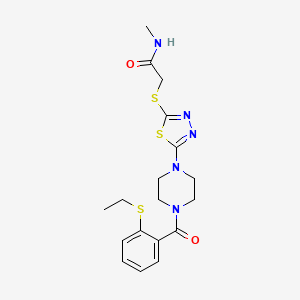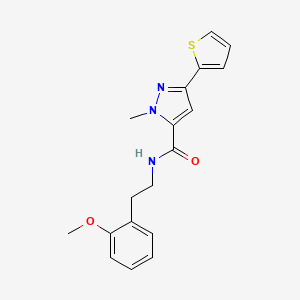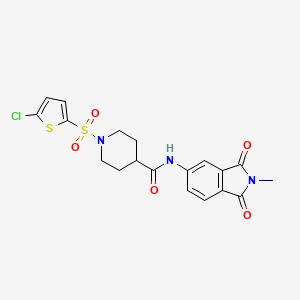
Methyl Quinoline-8-Carboxylate
Descripción general
Descripción
“Methyl Quinoline-8-Carboxylate” is a chemical compound that falls under the category of quinolines . Quinolines are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and synthetic organic chemistry .
Synthesis Analysis
A simple and concise one-pot protocol for the synthesis of carboxyl-substituted bisquinoline systems is described. The approach involves the Williamson reaction of ethyl 2- (halomethyl)quinoline-3-carboxylates with 8-hydroxyquinolines followed by hydrolysis .Aplicaciones Científicas De Investigación
Drug Discovery
Quinoline is a vital scaffold for leads in drug discovery . It plays a major role in the field of medicinal chemistry . Quinoline and its derivatives are a vital nucleus in several natural products and FDA-approved drugs .
Industrial and Synthetic Organic Chemistry
Quinoline has versatile applications in the fields of industrial and synthetic organic chemistry . It exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions .
Anticancer Activity
Quinoline derivatives have shown potential anticancer activity . They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses .
Antioxidant Activity
Quinoline derivatives have also demonstrated antioxidant activity . This makes them valuable in the development of treatments for diseases caused by oxidative stress .
Anti-Inflammatory Activity
Quinoline derivatives have shown anti-inflammatory activity . This makes them useful in the development of treatments for inflammatory diseases .
Antimalarial Activity
Quinoline derivatives have shown antimalarial activity . This is particularly important given the ongoing global efforts to combat malaria .
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
Methyl Quinoline-8-Carboxylate, like other quinoline derivatives, is known to interact with diverse biological targets such as proteins, receptors, and enzymes . These targets play a crucial role in various biochemical processes within the body.
Mode of Action
The interaction of Methyl Quinoline-8-Carboxylate with its targets can lead to a variety of changes. For instance, quinoline derivatives have been reported to inhibit tumor growth through mechanisms such as cell cycle arrest, apoptosis, inhibition of angiogenesis, disruption of cell migration, and modulation of nuclear receptor responsiveness .
Biochemical Pathways
Methyl Quinoline-8-Carboxylate, as part of the quinoline family, may affect several biochemical pathways. For example, quinoline derivatives have been associated with anti-inflammatory effects, potentially through the inhibition of the COX-2 pathway . The downstream effects of this could include a reduction in inflammation and pain.
Pharmacokinetics
It’s known that the lipophilic properties of substituents on the quinoline ring can influence the compound’s bioavailability .
Result of Action
The molecular and cellular effects of Methyl Quinoline-8-Carboxylate’s action can vary depending on the specific targets and pathways it interacts with. As mentioned earlier, one potential effect is the inhibition of tumor growth through various mechanisms .
Action Environment
The action, efficacy, and stability of Methyl Quinoline-8-Carboxylate can be influenced by various environmental factors. For instance, the synthesis of quinoline derivatives can be affected by factors such as reaction conditions and the presence of catalysts .
Propiedades
IUPAC Name |
methyl quinoline-8-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-14-11(13)9-6-2-4-8-5-3-7-12-10(8)9/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYZSJCOPXQZGER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC2=C1N=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl Quinoline-8-Carboxylate | |
Synthesis routes and methods
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(5-chloro-1,2,3-thiadiazol-4-yl)methyl]aniline](/img/structure/B2613810.png)
![2-{[(3,4-Dichlorophenyl)amino]methyl}-6-methoxyphenol](/img/structure/B2613811.png)

![[(2-Phenylethyl)carbamoyl]methyl 4-ethoxybenzoate](/img/structure/B2613815.png)


![tert-butyl N-{2-[(3-nitrophenyl)amino]ethyl}carbamate](/img/structure/B2613819.png)
![8-(2-ethylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2613822.png)

![N-((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2613824.png)



